molecular formula C6H10O4S2 B11749752 [2-(Ethenesulfonyl)ethanesulfonyl]ethene

[2-(Ethenesulfonyl)ethanesulfonyl]ethene

Cat. No.: B11749752
M. Wt: 210.3 g/mol
InChI Key: ZKGIQGUWLGYKMA-UHFFFAOYSA-N
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Description

IUPAC Name: (2-Ethenesulfonyl-ethanesulfonyl)-ethene
CAS Number: 39690-70-5
Molecular Formula: C₆H₁₀O₄S₂
Molecular Weight: 210.27 g/mol
Structure: The compound features two ethenesulfonyl (-SO₂-CH=CH₂) groups linked via an ethane bridge, forming a symmetrical structure (CH₂=CH-SO₂-CH₂-CH₂-SO₂-CH=CH₂) .

Its symmetrical structure enhances thermal stability compared to monosulfonyl analogs, making it suitable for high-performance materials .

Properties

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

1,2-bis(ethenylsulfonyl)ethane

InChI

InChI=1S/C6H10O4S2/c1-3-11(7,8)5-6-12(9,10)4-2/h3-4H,1-2,5-6H2

InChI Key

ZKGIQGUWLGYKMA-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCS(=O)(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethenesulfonyl)ethanesulfonyl]ethene typically involves the reaction of ethenesulfonyl chloride with ethene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

[2-(Ethenesulfonyl)ethanesulfonyl]ethene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

[2-(Ethenesulfonyl)ethanesulfonyl]ethene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(Ethenesulfonyl)ethanesulfonyl]ethene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with [2-(Ethenesulfonyl)ethanesulfonyl]ethene, primarily through sulfonyl or ethenyl groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 39690-70-5 C₆H₁₀O₄S₂ 210.27 Two ethenesulfonyl groups, ethane bridge
2-(Ethenesulfonyl)benzonitrile 1154395-71-7 C₉H₇NO₂S 193.22 Ethenesulfonyl group, nitrile (-CN)
Naphthalene, 2-(ethenylsulfonyl)- 23654-93-5 C₁₂H₁₀O₂S 218.27 Ethenylsulfonyl, naphthalene ring
Phenyl vinyl sulfone Not provided C₈H₈O₂S 168.21 Vinyl sulfone, benzene ring
2-(Acetylsulfanyl)ethanesulfonic acid 69536-71-6 C₄H₈O₄S₂ 184.22 Acetylsulfanyl (-S-Ac), sulfonic acid

Physicochemical Properties

  • Reactivity :

    • The target compound’s dual sulfonyl groups enhance electrophilicity, enabling nucleophilic substitution or addition reactions. In contrast, 2-(Ethenesulfonyl)benzonitrile exhibits higher reactivity due to the electron-withdrawing nitrile group, which activates the sulfonyl moiety for conjugation or cycloaddition reactions .
    • Naphthalene, 2-(ethenylsulfonyl)- demonstrates lower solubility in polar solvents compared to benzene-based analogs, attributed to its extended aromatic system .
    • Phenyl vinyl sulfone is widely used in Michael addition reactions, leveraging the vinyl sulfone’s electrophilic β-carbon .
  • Thermal Stability: The ethane bridge in this compound imparts higher thermal stability (decomposition >250°C) compared to monosulfonyl compounds like phenyl vinyl sulfone (decomposition ~180°C) .

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